molecular formula C9H20O B1584527 5-Nonanol CAS No. 623-93-8

5-Nonanol

Cat. No. B1584527
CAS RN: 623-93-8
M. Wt: 144.25 g/mol
InChI Key: FCBBRODPXVPZAH-UHFFFAOYSA-N
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Description

5-Nonanol, also known as Dibutylcarbinol or Nonanol-(5), is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is used as intermediates in chemical research .


Molecular Structure Analysis

The molecular structure of 5-Nonanol consists of nine carbon atoms, twenty hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

5-Nonanol has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a flash point of 79.5±6.5 °C . It also has a molar refractivity of 45.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 175.0±3.0 cm3 .

Scientific Research Applications

Aggregation Pheromone in Palm Weevils

5-Nonanol, particularly in its variant form as 4-methyl-5-nonanol, plays a significant role as an aggregation pheromone in various species of Asian palm weevils, including Rhynchophorus bilineatus, R. ferrugineus, and R. vulneratus. These compounds are predominantly produced by male weevils and are used to attract both male and female weevils. The stereochemistry of these compounds is crucial, as specific isomers, such as (4S,5S)-4-methyl-5-nonanol, have been found to be particularly effective in field experiments. This discovery has practical applications in managing weevil populations and controlling pest infestations in palm plantations (Oehlschlager et al., 1995) (Perez et al., 1996).

Production from Lignocellulosic Biomass

5-Nonanol is identified as a bio-based platform chemical that can be produced in large quantities from various lignocellulosic biomass sources. The production process involves catalytic conversion of cellulose and hemicellulose fractions to γ-valerolactone (GVL), which is then upgraded to 5-nonanone and subsequently to 5-nonanol. This process not only offers a sustainable way to produce 5-nonanol but also integrates heat exchanger networks to optimize energy use, demonstrating both economic feasibility and environmental sustainability (Ahmad et al., 2020) (Kim et al., 2019).

Interaction with Lipid Bilayers

Research on the interaction of 5-Nonanol with lipid bilayers, specifically dipalmitoyl-phosphatidylcholine vesicles, has been conducted. This study provides insights into the physicochemical properties of lipid bilayers in the presence of peptide trans-membrane channels. Such research has implications for understanding cell membrane dynamics and could have potential applications in drug delivery and biophysical studies of cell membranes (Soto-Arriaza et al., 2012).

Safety And Hazards

5-Nonanol is a combustible liquid that can cause skin and eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

nonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBRODPXVPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211368
Record name Nonan-5-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Nonanol

CAS RN

623-93-8
Record name 5-Nonanol
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Record name Nonan-5-ol
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Record name 5-NONANOL
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Record name Nonan-5-ol
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Record name Nonan-5-ol
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Record name 5-Nonanol
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Synthesis routes and methods

Procedure details

Diesel fuels by hydrogenation combined with dehydration over a bi-functional catalyst containing metal (e.g., Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, Pt, Ag, Au, and combinations thereof) and acid sites (e.g., silica-alumina, etc.) (Huber (2007), West (2008)). Alternatively, the stream of 5-nonanone can undergo hydrogenation over a Ru/C catalyst operating at 423 K to produce 5-nonanol, followed by dehydration over an acid catalyst at 423 K (e.g., ZSM-5) to produce nonene. Importantly, all of these C9 compounds spontaneously separate from water. The water may then be recycled back to the GVL stream entering the reactor containing the Pd/niobia catalyst. The liquid stream of linear nonene undergoes isomerization over a zeolite catalyst (e.g., ZSM-5 at 523 K) to produce branched C9-olefins (or alkanes upon subsequent hydrogenation) for use as gasoline components. Alternatively, nonene undergoes dimerization over an acid catalyst (e.g., “AMBERLYST”-brand catalysts at 433 K) to produce a mixture of C9 and C18 olefins (or alkanes upon subsequent hydrogenation) for use in jet and Diesel fuels. (“AMBERLYST” is a registered trademark of Rohm & Haas Company, a wholly owned subsidiary of Dow Chemical Company.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
DM Alonso, JQ Bond, JC Serrano-Ruiz, JA Dumesic - Green chemistry, 2010 - pubs.rsc.org
… is exacerbated when using 5-nonanol as the feed. At the same conditions used above for conversion of 1-nonanol, we observe that while 100% of the 5-nonanol is converted to nonenes…
Number of citations: 195 pubs.rsc.org
AC Oehlschlager, RNB Prior, AL Perez, R Gries… - Journal of Chemical …, 1995 - Springer
… isomers of 4-methyl-5-nonanol on a Cyclodex B column, … -5-nonanol is EAD active and produced by the males. In field experiments in Papua New Guinea, (4S.5S)-4-methyl5-nonanol …
Number of citations: 53 link.springer.com
NE Gunawardena, UK Bandarage - 1995 - dl.nsf.gov.lk
4-Methyl-5-nonanol (ferrugineol), the more attractive component of the aggregation pheromone of Rhynchophorus ferrugineus F.(Coleoptera: Curculionidae) was synthesized by a …
Number of citations: 50 dl.nsf.gov.lk
J Davis, RS Srivastava - Tetrahedron Letters, 2014 - Elsevier
… amounts of a secondary alcohol such as 5-nonanol, 3-octanol, and 1-butanol (6.8 × 10 − 4 … (Scheme 2) The reaction between the glycol and 5-nonanol was first conducted in benzene …
Number of citations: 25 www.sciencedirect.com
FM Moreya - 2022 - diposit.ub.edu
… The goal of the present study is to develop a kinetic model for 5-nonanol dehydration over Amberlyst45, for what is necessary to propose a set of kinetic equations with a mechanistic …
Number of citations: 0 diposit.ub.edu
AL Perez, RH Hallett, R Gries, G Gries… - Journal of chemical …, 1996 - Springer
… Only the SS stereoisomer of 4-methyl-5-nonanol was EAD … 5St-4-methyI-5-nonanol and the stereoisomeric mixture were … to (4S,5SJ-4 methyl-5nonanol. Lack of apparent differences …
Number of citations: 55 link.springer.com
K Mori, H Kiyota, C Malosse… - Liebigs Annalen der …, 1993 - Wiley Online Library
The enantioselective synthesis of both (4R,5R)‐ and (4S,5S)‐4‐methyl‐5‐nonanol (1) was achieved by starting from an optically active epoxide 5. A GC comparison on a chiral …
T Ooi, M Takahashi, K Maruoka - Journal of the American …, 1996 - ACS Publications
… min gave rise to the corresponding 5-nonanol in 86% yield. … under similar reaction conditions afforded 5-nonanol in only 6% … for 20 min lowered the yield of 5-nonanol (47%), suggesting …
Number of citations: 128 pubs.acs.org
V Pozo Pòrtulas - 2020 - diposit.ub.edu
… pathway, consisting of a 5-nonanol dehydration into 3-nonene … that explains satisfactorily 5-nonanol dehydration over … formulism, an adsorbed molecule of 5-nonanol reacts to yield 3-…
Number of citations: 0 diposit.ub.edu
V Cabot de Pomés - 2020 - diposit.ub.edu
… Later 5-nonanone is hydrogenated to obtain 5-nonanol, which is the starting point of the reaction that we propose to study: the dehydration of 5-nonanol to nonenes using ion exchange …
Number of citations: 0 diposit.ub.edu

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